molecular formula C23H19BrN4O2S B3678966 N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide

N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide

Cat. No. B3678966
M. Wt: 495.4 g/mol
InChI Key: KMUUPHXUNZXOQY-UHFFFAOYSA-N
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Description

“N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide” is a complex organic compound. It contains a benzimidazole ring, which is a significant pharmacophore in drug discovery . This heterocycle can interact with proteins and enzymes, making it a crucial component in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of intermediates in ethanol under reflux . For instance, a series of new benzamidine derivatives have been synthesized by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The molecular structure of similar compounds shows absorption bands at specific frequencies in their IR spectrum, indicating the presence of various functional groups . For example, the IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of intermediates with other compounds. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a sulfanylbenzaldehyde derivative in high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed specific chemical shifts corresponding to different types of protons .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, benzimidazole derivatives are known for their diverse biological activity . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Future Directions

Benzimidazole derivatives have found numerous applications in organic synthesis and medicinal chemistry . Therefore, the development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .

properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2S/c1-2-30-20-12-9-15(13-17(20)24)22(29)28-23(31)25-16-10-7-14(8-11-16)21-26-18-5-3-4-6-19(18)27-21/h3-13H,2H2,1H3,(H,26,27)(H2,25,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUUPHXUNZXOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide
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N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide
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N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide
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N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide
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N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide
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N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide

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